molecular formula C10H14O5 B14250114 Dimethyl {[(but-2-en-1-yl)oxy]methylidene}propanedioate CAS No. 381725-02-6

Dimethyl {[(but-2-en-1-yl)oxy]methylidene}propanedioate

Katalognummer: B14250114
CAS-Nummer: 381725-02-6
Molekulargewicht: 214.21 g/mol
InChI-Schlüssel: IYZCCIGIZLMZLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl {[(but-2-en-1-yl)oxy]methylidene}propanedioate is an organic compound with a complex structure that includes a but-2-en-1-yl group and a propanedioate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl {[(but-2-en-1-yl)oxy]methylidene}propanedioate typically involves the reaction of but-2-en-1-ol with dimethyl malonate under specific conditions. The reaction is catalyzed by a base such as sodium ethoxide, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

But-2-en-1-ol+Dimethyl malonateNaOEtDimethyl [(but-2-en-1-yl)oxy]methylidenepropanedioate\text{But-2-en-1-ol} + \text{Dimethyl malonate} \xrightarrow{\text{NaOEt}} \text{this compound} But-2-en-1-ol+Dimethyl malonateNaOEt​Dimethyl [(but-2-en-1-yl)oxy]methylidenepropanedioate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl {[(but-2-en-1-yl)oxy]methylidene}propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the but-2-en-1-yl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be employed.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Dimethyl {[(but-2-en-1-yl)oxy]methylidene}propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Dimethyl {[(but-2-en-1-yl)oxy]methylidene}propanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Dimethyl {[(but-2-en-1-yl)oxy]methylidene}propanedioate can be compared with other similar compounds such as:

    Dimethyl malonate: A simpler ester with similar reactivity but lacking the but-2-en-1-yl group.

    Dimethyl {[(but-2-en-1-yl)oxy]methylidene}malonate: A closely related compound with slight structural differences.

    Dimethyl {[(but-2-en-1-yl)oxy]methylidene}acetate: Another similar compound with different ester groups.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

381725-02-6

Molekularformel

C10H14O5

Molekulargewicht

214.21 g/mol

IUPAC-Name

dimethyl 2-(but-2-enoxymethylidene)propanedioate

InChI

InChI=1S/C10H14O5/c1-4-5-6-15-7-8(9(11)13-2)10(12)14-3/h4-5,7H,6H2,1-3H3

InChI-Schlüssel

IYZCCIGIZLMZLM-UHFFFAOYSA-N

Kanonische SMILES

CC=CCOC=C(C(=O)OC)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.